N-Methyl alpha-tocopheramine
Description
Structure
3D Structure
Properties
CAS No. |
4869-06-1 |
|---|---|
Molecular Formula |
C29H51NO |
Molecular Weight |
429.7 g/mol |
IUPAC Name |
(2R)-N,2,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-amine |
InChI |
InChI=1S/C29H51NO/c1-21(2)12-9-13-22(3)14-10-15-23(4)16-11-18-29(7)19-17-26-20-27(30-8)24(5)25(6)28(26)31-29/h20-23,30H,9-19H2,1-8H3/t22-,23-,29-/m1/s1 |
InChI Key |
RUIANEOCSGAXBW-VDWGHMIBSA-N |
SMILES |
CC1=C(C=C2CCC(OC2=C1C)(C)CCCC(C)CCCC(C)CCCC(C)C)NC |
Isomeric SMILES |
CC1=C(C=C2CC[C@@](OC2=C1C)(C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C)NC |
Canonical SMILES |
CC1=C(C=C2CCC(OC2=C1C)(C)CCCC(C)CCCC(C)CCCC(C)C)NC |
Other CAS No. |
4869-06-1 |
Synonyms |
N-methyl alpha-tocopheramine N-methyl alpha-tocopheramine, (DL)-isome |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of N Methyl Alpha Tocopheramine
Established Synthetic Pathways for N-Methyl alpha-Tocopheramine (B1255754)
The synthesis of N-Methyl alpha-tocopheramine has been approached through various methods, aiming for efficiency, scalability, and sustainability. While the large-scale application of its parent compound, α-tocopheramine, has been historically limited by complex, multi-step synthetic approaches, recent research has focused on more direct and greener routes for its N-methylated form. abo.firesearchgate.net
One-Pot Synthesis Protocols and Yield Optimization
Researchers have developed facile, one-pot approaches for the N-methylation of α-tocopheramine, yielding its N-methyl, N,N-dimethyl, and N,N,N-trimethylammonium derivatives. abo.fi One notable method employs dimethyl carbonate (DMC) not only as a green methylating agent but also as the solvent, with aluminum oxide serving as a reusable catalyst. abo.fiabo.fi This approach is designed to be easily scalable for multigram production. abo.fi
The optimization of these protocols involves adjusting reaction conditions to favor the desired degree of methylation. For instance, the synthesis of this compound (monomethylated) from α-tocopheramine can be achieved with high selectivity under specific temperature and reactant ratios, minimizing the formation of di- and tri-methylated byproducts.
Alternative Synthetic Routes and Reaction Condition Optimization
Alternative strategies for obtaining this compound have been explored. One route involves the demethylation of the N,N-dimethyl derivative rather than the direct methylation of α-tocopheramine. abo.fi This alternative is considered because direct methylation can sometimes lead to product mixtures that are difficult to separate. abo.fi
Furthermore, challenges exist in the oxidation chemistry of tocopheramines. Common oxidation protocols that are effective for α-tocopherol often fail to yield the same types of products for its aza-analogues, instead producing N-oxidized derivatives. mdpi.com For example, a screening of 14 different oxidants in common organic solvents resulted in N-oxidized products rather than the desired spiro-dimers, highlighting the need for specialized reaction conditions. mdpi.com
Application of Green Chemistry Principles in this compound Synthesis
Significant efforts have been made to align the synthesis of this compound and its derivatives with the principles of green chemistry. abo.fiabo.fi A key development is the use of dimethyl carbonate (DMC) as a benign and effective methylating agent and solvent, replacing more hazardous reagents like methyl halides. abo.fi
The use of a reusable, heterogeneous catalyst like neutral aluminum oxide (Brockmann grade 1) further enhances the sustainability of the process. mdpi.comabo.fi This allows for easier product purification and catalyst recycling. mdpi.com Sustainable one-pot protocols have been developed that provide quantitative yields without requiring extensive purification, and they feature easy solvent recycling. mdpi.comdntb.gov.ua These green synthetic approaches are particularly relevant for applications where the final product is used in sustainable technologies, such as in the manufacturing of cellulosic fibers. abo.fi
Synthesis of this compound Analogues and Derivatives
The unique chemical structure of this compound allows for the synthesis of various derivatives, including further N-methylated homologues and complex dimeric structures. These derivatives are often synthesized for use as analytical standards or to study degradation pathways. mdpi.comdntb.gov.ua
N-Methylated Derivatives and Homologues
Building upon the parent α-tocopheramine structure, a series of N-methylated homologues can be synthesized. Facile one-pot procedures have been established for producing not only this compound but also its N,N-dimethyl and N,N,N-trimethylammonium derivatives. abo.fiabo.fi These syntheses utilize green reagents like dimethyl carbonate and a reusable aluminum oxide catalyst. abo.fi The progressive methylation of the nitrogen atom alters the compound's chemical properties and its subsequent oxidation chemistry. abo.fi
| Derivative Name | Starting Material | Key Reagents | Reference |
| N-Methyl-α-tocopheramine | α-Tocopheramine | Dimethyl carbonate, Aluminum oxide | abo.fi |
| N,N-Dimethyl-α-tocopheramine | α-Tocopheramine | Dimethyl carbonate, Aluminum oxide | abo.fi |
| N,N,N-Trimethyl-α-tocopheramine | α-Tocopheramine | Dimethyl carbonate, Aluminum oxide | abo.fiabo.fi |
Spiro-Dimeric Compounds of this compound
Spiro-dimers are significant degradation products of this compound when it is used as a stabilizer. mdpi.comresearcher.life These compounds are urgently needed as analytical standards for quality control in applications like cellulose (B213188) fiber spinning. mdpi.comdntb.gov.ua While the spiro-dimer of α-tocopherol is readily synthesized, its aza-analogues, including the N-methyl derivative, cannot be prepared using similar common oxidation methods. mdpi.com
A specialized, sustainable one-pot protocol has been developed specifically for synthesizing the spiro-dimer of this compound in quantitative yield. mdpi.comdntb.gov.ua The synthesis involves dissolving this compound in dimethylcarbonate (dimcarb) and adding a solid mixture of neutral aluminum oxide and a urea-hydrogen peroxide complex. mdpi.com This optimized process avoids the need for purification and allows for solvent recycling, making it suitable for industrial labs. mdpi.com The formation of the spiro-dimer is believed to proceed through a two-electron oxidation to an ortho-iminoquinone methide (o-IQM), followed by a hetero-Diels-Alder dimerization. mdpi.com
| Product | Starting Material | Solvent | Oxidant System | Yield | Reference |
| Spiro-dimer of N-Methyl-α-tocopheramine | N-Methyl-α-tocopheramine | Dimethylcarbonate | Neutral aluminum oxide, Urea–hydrogen peroxide | Quantitative | mdpi.com |
Monomeric N-Oxidized Derivatives: Hydroxylamino, Nitroso, and Nitro Forms
The oxidation of N-methyl-α-tocopheramine can lead to several monomeric N-oxidized derivatives. mdpi.com The specific products formed are often dependent on the reaction conditions, particularly the solvent system. mdpi.comresearchgate.net When N-methyl-α-tocopheramine is oxidized in aqueous media, one of the identified byproducts is the N-methyl-N-hydroxy derivative. mdpi.comresearchgate.net In contrast, the oxidation of the parent compound, α-tocopheramine, under similar conditions can yield nitro and azo derivatives. mdpi.comresearchgate.net
While extensive studies have focused on the N-oxidation of α-tocopheramine, this research provides a foundational understanding of the synthetic pathways that could potentially be adapted for its N-methylated counterpart. researchgate.net The synthesis and characterization of the primary N-oxidation products of α-tocopheramine—specifically the hydroxylamine, nitroso, and nitro derivatives—have been successfully carried out to provide analytical standards for identifying elusive byproducts in various reaction mixtures. researchgate.netgrafiati.com
The synthesis of N-hydroxy-α-tocopheramine was best achieved through the reduction of the corresponding nitroso or nitro compounds. researchgate.net For instance, reduction of the nitroso derivative using samarium(II) iodide (SmI₂) resulted in an 88% yield of N-hydroxy-α-tocopheramine, with the parent amine as a minor side product. researchgate.net The nitroso derivative itself is distinguished by a significant downfield shift in its 13C NMR spectrum at the C-6 position. researchgate.net The table below summarizes the comparative NMR data for these N-oxidized derivatives of α-tocopheramine. researchgate.net
Table 1: Comparative ¹³C NMR Data for N-Oxidized α-Tocopheramine Derivatives
| Carbon Atom | α-Tocopheramine (¹³C ppm) | Nitroso Derivative (¹³C ppm) | Nitro Derivative (¹³C ppm) | Hydroxylamine Derivative (¹³C ppm) |
| C-4a | 122.3 | 122.9 | 121.8 | 121.4 |
| C-5 | 117.1 | 115.5 | 121.0 | 124.1 |
| C-6 | 134.7 | 133.1 | 140.4 | 144.8 |
| C-7 | 117.8 | 116.2 | 121.8 | 124.8 |
| C-8 | 120.6 | 120.3 | 119.9 | 121.6 |
| C-8a | 145.0 | 145.8 | 153.6 | 152.4 |
| Data sourced from Patel, A., et al. (2021). researchgate.net |
Amide and Other Functionalized Analogues
Beyond N-oxidation, the functionalization of N-methyl-α-tocopheramine and its parent compound has been explored to generate novel analogues, including amides and other derivatives with modified chromane (B1220400) rings or side chains. mdpi.comnih.gov A significant class of these analogues is vitamin E amides, which have been synthesized to investigate their biological activities. nih.gov In this work, researchers prepared novel compounds where the ester bond found in analogues like α-tocopheryl succinate (B1194679) was replaced by an amide bond. nih.govresearchgate.net One such example, α-tocopheryl maleyl amide, was found to be a highly effective proapoptotic agent. nih.govresearchgate.net The synthesis of these amides demonstrates a versatile approach to modifying the properties of the vitamin E scaffold. nih.gov
Other functionalized analogues of N-methyl-α-tocopheramine include further N-alkylated derivatives and spiro-dimers. mdpi.comabo.fi The N,N-dimethyl and N,N,N-trimethylammonium derivatives of α-tocopheramine have been synthesized using green chemistry principles, employing dimethyl carbonate as both the solvent and methylating agent with a reusable aluminum oxide catalyst. abo.fi
Another key derivative is the spiro-dimer of N-methyl-α-tocopheramine. mdpi.commdpi.com This compound has been identified as a dominant degradation product when N-methyl-α-tocopheramine is used as a stabilizer. mdpi.com While common oxidation methods used in vitamin E chemistry typically yield N-oxidized products, they fail to produce these spiro-dimers. mdpi.com Consequently, a specialized, sustainable one-pot synthesis was developed, resulting in quantitative yields of the spiro-dimer, which is crucial as an analytical standard. mdpi.comdntb.gov.ua The oxidation of N-methyl-α-tocopheramine can also lead to the formation of para-α-tocopheryl quinone, particularly in the presence of moisture. abo.fi
Table 2: Selected Functionalized Analogues of Tocopheramines
| Analogue Type | Specific Example | Synthetic Context/Precursor | Reference |
| Amide Analogue | α-Tocopheryl maleyl amide | Replacement of ester bond with an amide bond | nih.gov |
| N,N-Dimethyl Analogue | N,N-Dimethyl-α-tocopheramine | Methylation of α-tocopheramine | abo.fi |
| Spiro-Dimer | Spiro-dimer of N-methyl-α-tocopheramine | Specialized one-pot oxidation of N-methyl-α-tocopheramine | mdpi.comdntb.gov.ua |
| Quinone | para-α-Tocopheryl quinone | Oxidation of N-methyl-α-tocopheramine | abo.fi |
Isotopic Labeling Approaches in this compound Synthesis Research
Isotopic labeling is a critical tool in mechanistic and metabolic studies of tocopheramines and related compounds. researchgate.netresearchgate.net Research in this area has utilized stable isotopes such as ¹⁵N, ²H (deuterium), and ¹³C to trace reaction pathways and characterize complex products. researchgate.netresearchgate.netresearchgate.net
A key example is the synthesis of a ¹⁵N-isotopically labeled model compound, 2,2,5,7,8-pentamethyl-6-chromanylamine-¹⁵N. researchgate.netresearchgate.net This compound, which features a methyl group instead of the full isoprenoid side chain, serves as a valuable analogue for spectroscopic studies. researchgate.netresearchgate.net The ¹⁵N label allows for detailed characterization of nitrogen-containing derivatives, such as N-N coupled dimers (hydrazino, azo, and azoxy), using ¹⁵N NMR spectroscopy, providing data that confirms structures proposed by ¹H and ¹³C NMR. researchgate.net
Deuterium labeling has also been employed in the broader vitamin E family to study reaction mechanisms and biokinetics. researchgate.netnih.gov For instance, the reduction of certain tocopherol derivatives in D₂O led to highly regioselective deuteration at the 5a-methyl group, providing mechanistic insights. researchgate.net While specific reports on the synthesis of deuterium-labeled N-methyl-α-tocopheramine are not prevalent, the methods used for labeling other tocopherols (B72186) and their metabolites are directly applicable. researchgate.netnih.gov The synthesis of deuterium-labeled forms of tocopherols and their metabolites, such as d₂-γ-CEHC, often involves custom laboratory synthesis to create the necessary internal standards for mass spectrometry-based quantification. researchgate.net
Furthermore, general synthetic methodologies for introducing ¹³C labels into complex molecules are well-established and could be applied to N-methyl-α-tocopheramine. nih.govnih.govchemrxiv.org Techniques like palladium-catalyzed C(sp³)–H functionalization have been used to create ¹³C methyl-labeled amino acids, which are then incorporated into larger biomolecules. nih.govnih.gov Such strategies provide a viable pathway for producing ¹³C-labeled N-methyl-α-tocopheramine for advanced NMR studies or as internal standards in metabolic research. chemrxiv.org
Oxidation Chemistry and Degradation Pathways of N Methyl Alpha Tocopheramine
Mechanistic Studies of N-Methyl alpha-Tocopheramine (B1255754) Oxidation
The oxidation of N-Methyl alpha-tocopheramine is a multifaceted process that can proceed through several competing pathways, influenced by the reaction conditions. Key to understanding this is the formation of reactive intermediates that dictate the final product distribution.
Formation of Ortho-Iminoquinone Methide Intermediates
A pivotal step in the oxidation of this compound is the formation of an ortho-iminoquinone methide (o-IQM) intermediate. mdpi.comnih.gov This process is analogous to the oxidation of α-tocopherol, which forms an ortho-quinone methide. The formation of the o-IQM is believed to occur via a two-electron oxidation. mdpi.com However, the generation of this intermediate from this compound is generally less favored compared to its tocopherol counterpart. mdpi.comabo.fi This reluctance is attributed to the amino function, which opens up alternative oxidation pathways. mdpi.com The presence of the N-methyl group is significant as it prevents the formation of dark red azo-tocopherol, a common oxidation product of the parent α-tocopheramine. abo.fiabo.fi Furthermore, the tertiary N,N-dimethyl-α-tocopheramine is incapable of forming the corresponding ortho-quinone methide and thus cannot form spiro-dimeric products. mdpi.com
The o-IQM intermediate is highly reactive and can undergo immediate dimerization through a hetero-Diels-Alder reaction with inverse electron demand to form a spiro-dimer. mdpi.com The formation of the spiro-dimer of this compound has been observed in cellulose (B213188) solutions using N,N-dimethylacetamide/lithium chloride (DMAc/LiCl) as an eluant, where atmospheric oxygen was sufficient to induce oxidation. mdpi.comnih.gov
Influence of Solvent Systems and Oxidants on Degradation Product Distribution
The solvent system and the choice of oxidant play a critical role in directing the oxidation of this compound towards specific degradation products. mdpi.comresearchgate.net
In aqueous media, or in binary solvent systems with a water content exceeding 20 vol%, the primary oxidation product is α-tocopherylquinone. mdpi.com This occurs through the formation of a para-iminoquinone intermediate, which is rapidly hydrolyzed to the quinone. mdpi.com
Conversely, in non-aqueous, organic solvents such as toluene, dioxane, THF, chloroform, cyrene, DMF, and DMSO, the formation of N-oxidized products is favored over α-tocopherylquinone. mdpi.com A screening of 14 different oxidants in these solvents showed complete consumption of the starting material but yielded only N-oxidized products, with the notable exception of using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) in toluene, which produced a small amount of the spiro-dimer. mdpi.com
Ionic liquids, particularly 1-ethyl-3-methylimidazolium (B1214524) (EMIm) and 1-butyl-3-methyl imidazolium (B1220033) (BMIm) acetates and chlorides, have been shown to promote the formation of the spiro-dimer, especially when used with a urea–hydrogen peroxide complex as the oxidant. mdpi.com The use of solid urea-peroxide instead of aqueous hydrogen peroxide significantly boosted the yield of the spiro-dimer. mdpi.com
The table below summarizes the effect of different solvent and oxidant systems on the major degradation products of this compound.
| Solvent System | Oxidant | Major Degradation Product(s) | Reference(s) |
| >20 vol% Water | Various | α-Tocopherylquinone | mdpi.com |
| Toluene | DDQ | Nitro and azo derivatives, Spiro-dimer (minor) | mdpi.com |
| Common Organic Solvents (dioxane, THF, etc.) | Various | N-oxidized products | mdpi.com |
| Imidazolium Ionic Liquids | Urea-Hydrogen Peroxide | Spiro-dimer | mdpi.com |
| DMAc/LiCl | Atmospheric Oxygen | Spiro-dimer | mdpi.comnih.gov |
Theoretical Models Explaining Regioselectivity (e.g., Strain-Induced Bond Localization, SIBL)
The regioselectivity observed in the formation of the ortho-iminoquinone methide, specifically the exclusive involvement of the C-5a methyl group over the C-7a methyl group, is a well-documented phenomenon in α-tocopherol chemistry. mdpi.comnih.govabo.fi This selectivity is explained by the theory of Strain-Induced Bond Localization (SIBL). mdpi.comnih.govresearchgate.netnih.gov The SIBL model posits that the angular strain imposed by the heterocyclic ring adjacent to the aromatic core leads to a localization of the double bonds in the aromatic ring, making the C-5a methyl group more susceptible to oxidation. researchgate.netnih.gov
This theoretical framework is assumed to apply to this compound as well, guiding the formation of the o-IQM intermediate and subsequent dimerization to the spiro-dimer. mdpi.comnih.govresearchgate.net The model successfully predicts the product ratios as a function of the annulation angle sum of the heterocyclic ring, providing a robust explanation for the observed regioselectivity that is not accounted for by older theories like the Mills-Nixon effect. researchgate.netnih.gov
Identification and Characterization of this compound Degradation Products
The degradation of this compound gives rise to a range of products, which can be broadly categorized into spiro-dimeric and monomeric N-oxidized compounds. mdpi.comabo.fi
Spiro-Dimeric Degradation Products
The most prominent dimeric degradation product is the spiro-dimer of this compound. mdpi.comdntb.gov.uanih.govabo.fimdpi.com This compound is formed via the dimerization of the ortho-iminoquinone methide intermediate. mdpi.comabo.fi It has been identified as a major chromophoric degradation product when this compound is used as a stabilizer in the spinning of cellulosic fibers from ionic liquid solutions. dntb.gov.uamdpi.com Although it can be the dominant degradation product, its formation is highly dependent on the reaction conditions. mdpi.com In some instances, such as in spinning dopes, it may only be present in trace amounts. abo.fi Interestingly, under moist aging conditions, the spiro-dimer of this compound can convert to the spiro-dimer of α-tocopherol through the loss of methylamine (B109427). abo.fi
| Degradation Product | Formation Pathway | Key Characteristics | Reference(s) |
| Spiro-dimer of this compound | Dimerization of ortho-iminoquinone methide | Colorless wax, major degradation product in some systems | mdpi.comnih.gov |
Monomeric N-Oxidized Degradation Products
In addition to dimerization, the oxidation of this compound can lead to several monomeric N-oxidized products. mdpi.comabo.fi One such product is the N-methyl-N-hydroxy derivative (N-methyl-N-hydroxylamino-α-tocopheramine). mdpi.com The formation of these N-oxidized compounds is particularly favored in non-aqueous media. mdpi.com Unlike its parent compound, α-tocopheramine, the N-methyl derivative does not form certain dark-colored oxidation products like azo-tocopherol or the potentially toxic 5-deoxy-5-nitro-α-tocopherol. abo.fiabo.fi This cleaner oxidation profile is a key reason for its use as a stabilizer. abo.fi The synthesis and characterization of these monomeric N-oxidized derivatives have been crucial for their identification as byproducts in various applications. researchgate.netabo.fi
| Degradation Product | Formation Pathway | Key Characteristics | Reference(s) |
| N-methyl-N-hydroxy derivative | N-oxidation | Monomeric, favored in non-aqueous media | mdpi.com |
| α-Tocopherylquinone | Hydrolysis of para-iminoquinone | Major product in aqueous media | mdpi.com |
Other Identified Byproducts and Degradants
In addition to the primary degradation products, the oxidation of this compound can yield other byproducts. One such product is the N-methyl-N-hydroxy derivative. mdpi.com The formation of these various compounds is influenced by the specific reaction conditions, such as the solvent and the oxidizing agent used. nih.gov
When N-Methyl-α-tocopheramine is used as a stabilizer in cellulosic fibers, its degradation can lead to the formation of chromophores, which are molecules that absorb light and can cause discoloration. abo.fidntb.gov.ua One identified degradation product in this context is the spiro-dimer of N-methyl-α-tocopheramine. mdpi.comresearchgate.net Another major byproduct is para-α-tocopheryl quinone, which is formed through the oxidation of N-methyl-α-tocopheramine to a para-iminoquinone intermediate, followed by hydrolysis. abo.fi
Comparative Degradation Chemistry with Alpha-Tocopherol (B171835)
The degradation chemistry of this compound shows both similarities and significant differences when compared to its parent compound, alpha-tocopherol.
Similarities:
Formation of para-Tocopherylquinone: In aqueous environments, the oxidation of both this compound and alpha-tocopherol primarily yields α-tocopherylquinone. mdpi.com For this compound, this occurs via a para-iminoquinone intermediate that is readily hydrolyzed. mdpi.com
Formation of Spiro-dimers: Both compounds can form spiro-dimers upon oxidation. mdpi.com These spiro-dimers are significant degradation products, particularly in the context of their use as stabilizers in industrial processes like fiber spinning. mdpi.comdntb.gov.ua
Differences:
Dominant Products in Non-Aqueous Media: A key difference lies in the dominant oxidation products in non-aqueous media. For alpha-tocopherol, the spiro-dimer is typically the main product, regardless of the solvent or oxidant used. mdpi.comnih.gov In contrast, the oxidation of this compound in non-aqueous media tends to favor the formation of N-oxidized compounds over the spiro-dimer. nih.gov
Influence of Water: The presence of water significantly influences the degradation pathway of this compound. In solvent systems with a water content above 20%, α-tocopherylquinone becomes the overwhelmingly dominant product, with yields exceeding 60%. mdpi.com This highlights a greater sensitivity to aqueous conditions compared to alpha-tocopherol.
N-Oxidized vs. O-Containing Products: The degradation of this compound naturally leads to a variety of N-oxidized byproducts, such as the N-methyl-N-hydroxy derivative. mdpi.com This is a direct consequence of the N-methylamino group, which is absent in alpha-tocopherol. The degradation of alpha-tocopherol, on the other hand, involves the formation of oxygen-containing products like tocopheryl quinone, dimers, and trimers. nih.gov
Kinetics and Stability: While direct kinetic comparisons are limited in the provided literature, studies on alpha-tocopherol show that its degradation follows first-order kinetics under heat and is significantly affected by the solvent and the presence of light. researchgate.netmedcraveonline.com The stability of this compound and its degradation kinetics would be expected to differ due to the different electronic properties of the N-methylamino group compared to the hydroxyl group of alpha-tocopherol.
The choice of N-methyl-α-tocopheramine over its unmethylated counterpart, α-tocopheramine, as a stabilizer is due to its more defined oxidation chemistry, which avoids the formation of intensely colored azo compounds. abo.fi
Biological Activities and Molecular Mechanisms of N Methyl Alpha Tocopheramine
Antioxidant Mechanisms of N-Methyl alpha-Tocopheramine (B1255754)
N-Methyl alpha-tocopheramine, a derivative of vitamin E, exhibits notable antioxidant properties. Its mechanism of action involves the neutralization of reactive oxygen species (ROS) and scavenging of free radicals, thereby protecting cells from oxidative damage, particularly lipid peroxidation.
Reactive Oxygen Species (ROS) Neutralization
This compound is recognized for its capacity to neutralize ROS. ontosight.ai Similar to its parent compound, alpha-tocopherol (B171835), it can quench various ROS, which are byproducts of normal metabolism and environmental stressors. ijbs.com The accumulation of ROS can lead to oxidative stress, a condition implicated in numerous disease pathologies. ontosight.ainih.gov The antioxidant function of this compound is attributed to its chemical structure, which allows it to donate a hydrogen atom to neutralize free radicals. mdpi.com This process helps to mitigate the damaging effects of oxidative stress on cellular components. ontosight.ai
The generation of ROS is a natural consequence of cellular respiration and other metabolic processes. nih.govmdpi.com However, an imbalance between ROS production and the cell's antioxidant defense systems can result in cellular damage. ontosight.ainih.gov Antioxidants like this compound play a crucial role in maintaining this balance. abo.fi
Radical Scavenging Properties and Pathways
The primary mechanism by which this compound exerts its antioxidant effect is through radical scavenging. mdpi.com It effectively scavenges lipid peroxy radicals, which are key intermediates in the chain reaction of lipid peroxidation. ijbs.com The process involves the donation of a hydrogen atom from the N-methyl group, leading to the formation of a more stable radical, thus terminating the propagation of radical chain reactions. jst.go.jp
The oxidation of this compound can lead to the formation of various byproducts, including para-tocopherylquinone, spiro-dimers, and α-tocored. abo.firesearchgate.net In aqueous environments, the oxidation of N-methyl-α-tocopheramine can yield α-tocopherylquinone as a major product. researchgate.net This transformation proceeds through the formation of a para-iminoquinone intermediate, which is then hydrolyzed. researchgate.net The formation of an N radical is considered a necessary step for its biological antioxidant activity. jst.go.jp
The radical-scavenging activity of tocopherol-related compounds is influenced by the number and position of methyl groups on the chromanol ring. nih.gov While alpha-tocopherol is highly effective at scavenging peroxyl radicals, other isomers also demonstrate significant, albeit different, radical-scavenging capacities. nih.gov
Table 1: Key Radical Scavenging Pathways of Tocopherol Derivatives
| Pathway | Description | Key Intermediates |
|---|---|---|
| Hydrogen Atom Transfer (HAT) | The primary mechanism where the antioxidant donates a hydrogen atom to a free radical, neutralizing it. | Tocopheroxyl radical |
| Single Electron Transfer (SET) | The antioxidant donates an electron to a free radical. This is often followed by proton transfer. | Tocopheroxyl radical cation |
Protection against Lipid Peroxidation in In Vitro Cellular Models
This compound has demonstrated the ability to protect against lipid peroxidation in various in vitro cellular models. mdpi.com Lipid peroxidation is a destructive process where free radicals attack lipids in cell membranes, leading to cellular damage and, ultimately, cell death. nih.gov The lipophilic nature of this compound allows it to incorporate into cellular membranes, where it can effectively inhibit the propagation of lipid peroxidation. ontosight.ai
Studies have shown that tocopheramines, as lipophilic radical scavengers, can surpass their phenolic counterparts in protecting cell models from oxidative damage. mdpi.comresearchgate.net For instance, in models of ferroptosis, a form of cell death driven by iron-dependent lipid peroxidation, vitamin E and its analogs have shown protective effects. escholarship.org The ability of these compounds to inhibit lipid oxidation in live cells underscores their potential as cellular antioxidants. escholarship.org
The protective effect against lipid peroxidation is a hallmark of vitamin E compounds. mdpi.com By neutralizing lipid radicals, this compound helps to maintain the integrity and fluidity of cellular membranes, which is essential for normal cellular function. ijbs.com
Cellular Interactions and Uptake Mechanisms of this compound
The biological effects of this compound are contingent upon its uptake by cells and its interactions with cellular components, particularly membranes and lipoproteins.
Cellular Uptake Pathways in In Vitro Cell Models
The cellular uptake of tocopherols (B72186) and their derivatives is a complex process. Due to their hydrophobic nature, these compounds are transported in plasma lipoproteins, and their entry into cells is closely linked to lipoprotein metabolism. nih.gov Several mechanisms have been proposed for the cellular uptake of vitamin E, including receptor-mediated endocytosis of lipoproteins, selective uptake via scavenger receptors, and passive diffusion. nih.gov
Studies using in vitro cell models, such as Jurkat cells, have shown that the cellular uptake of different vitamin E analogs can vary significantly. nih.gov For example, tocotrienols have been observed to have a much higher initial rate of cellular uptake compared to tocopherols. nih.gov This difference in uptake efficiency can contribute to their varying biological activities. nih.gov
Recent research has explored the development of nanocarrier systems to enhance the cellular delivery of tocopherol derivatives. semanticscholar.orgdovepress.com These systems can self-assemble into nanostructures that encapsulate the compound, facilitating its uptake into cancer cells through endosome-mediated pathways. dovepress.com
Table 2: Comparison of Cellular Uptake Characteristics of Vitamin E Analogs
| Compound | Relative Uptake Rate | Primary Uptake Pathway |
|---|---|---|
| α-Tocopherol | Lower | Lipoprotein-mediated, passive diffusion |
| α-Tocotrienol | Higher | Lipoprotein-mediated, passive diffusion |
| N-Methyl α-Tocopheramine (in nanocarrier) | Enhanced | Endocytosis |
Interactions with Cellular Membranes and Lipoproteins
Once inside the cell, this compound, being lipophilic, primarily localizes within cellular membranes. ontosight.ai Its long aliphatic side chain facilitates its incorporation into the lipid bilayer. ontosight.ai Within the membrane, it can interact with phospholipids (B1166683) and other membrane components, contributing to membrane stabilization. nih.gov
The interaction of tocopherols with lipoproteins is crucial for their transport in the bloodstream and delivery to tissues. nih.gov Specific lipoproteins have been identified that bind to α-tocopherol. nih.gov Very-low-density lipoprotein (VLDL) is considered a primary carrier of vitamin E in the serum. nih.gov The transfer of α-tocopherol between lipoproteins is a dynamic process. nih.gov
The orientation of tocopherols within the membrane is such that the chromanol head group is located near the lipid-water interface, allowing it to effectively scavenge aqueous-phase radicals and protect the membrane lipids from oxidation. nih.gov The phytyl tail is embedded within the hydrophobic core of the membrane. mdpi.com This strategic positioning is key to its antioxidant function within the cellular environment. ijbs.com
Influence on Biochemical Pathways and Cellular Processes in Preclinical Research
Modulation of Oxidative Stress Pathways
This compound, a derivative of the vitamin E family, demonstrates significant antioxidant properties, primarily through its function as a lipophilic radical scavenger. mdpi.comresearchgate.net Like other tocopherols and their derivatives, it is integrated into cellular membranes where it can protect against lipid peroxidation, a key process in oxidative stress-induced cell damage. ontosight.ai The antioxidant mechanism of vitamin E compounds involves the donation of a hydrogen atom from the hydroxyl group on the chromanol ring to neutralize free radicals.
In the case of tocopheramines, the amino group (-NH2) or a substituted amino group (like the N-methyl group) replaces the phenolic hydroxyl group. mdpi.com This structural modification influences its antioxidant capacity. Preclinical studies in cell models have suggested that tocopheramines can, in some instances, surpass their well-known phenolic counterparts, the tocopherols, in their ability to scavenge radicals. mdpi.comresearchgate.netresearchgate.net Research on the oxidation of a related compound, N-methyl-γ-tocopheramine, indicates that the formation of a nitrogen-centered radical is a crucial step in its function as a biological antioxidant. jst.go.jp This suggests that the N-methylated amine moiety is central to its protective role against reactive oxygen species (ROS), thereby helping to mitigate the cellular damage that characterizes oxidative stress.
Preclinical Investigations into Cellular Activities (e.g., anticancer, neuroprotective)
The biological activities of this compound and related compounds have been explored in preclinical settings, revealing potential therapeutic applications, particularly in oncology and neuroprotection.
Anticancer Activity: Preclinical research has highlighted that tocopheramines possess notable anticancer and pro-apoptotic (cell death-inducing) properties, which appear to be superior to those of the widely studied vitamin E esters, α-tocopheryl acetate (B1210297) and α-tocopheryl succinate (B1194679). mdpi.comresearchgate.netresearchgate.net While research specifically on this compound is limited, the broader class of vitamin E analogues, including tocotrienols and other tocopherol derivatives, has been shown to exert anticancer effects through various mechanisms. These mechanisms include the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways that promote cancer cell survival and proliferation, such as the nuclear factor-kappa B (NF-κB) pathway. researchgate.netnih.govnih.gov For instance, other vitamin E analogues have been found to trigger apoptosis in cancer cells by activating caspases, which are key enzymes in the apoptotic cascade, and by modulating the expression of proteins involved in cell survival and death. researchgate.netaging-us.com
Neuroprotective Activity: Vitamin E compounds are recognized for their neuroprotective potential, largely attributed to their ability to counteract oxidative stress, a major contributor to the pathology of neurodegenerative diseases. nih.govnih.gov As potent antioxidants, they can protect neuronal cells from damage induced by reactive oxygen species. ontosight.ai Studies on various vitamin E isoforms, such as tocotrienols and alpha-tocopherol, have demonstrated their ability to protect astrocytes and other neuronal cells from glutamate-induced toxicity and mitochondrial injury, thereby enhancing cell survival. nih.govnih.gov Although direct preclinical evidence for this compound is not extensively documented, its structural relation to these neuroprotective vitamin E compounds suggests it may share similar protective mechanisms against neuronal damage. ontosight.ai
Enzymatic Metabolism and In Vitro Biotransformation
The metabolism of this compound has been investigated, revealing several oxidation and degradation products. The biotransformation is highly dependent on the chemical environment, particularly the presence of water.
In aqueous media, the oxidation of this compound primarily yields α-tocopherylquinone as the main product. mdpi.comresearchgate.net This transformation proceeds through the formation of an intermediate para-iminoquinone, which is unstable in water and is rapidly hydrolyzed to the corresponding quinone, releasing methylamine (B109427) in the process. mdpi.comabo.fi
Another significant biotransformation product identified is the N-methyl-N-hydroxy derivative . mdpi.comresearchgate.net In non-aqueous, apolar environments, the formation of such N-oxidized compounds is favored over the production of α-tocopherylquinone. mdpi.com Further degradation in certain conditions, such as during the stabilization of cellulosic fibers, can lead to the formation of the spiro-dimer of N-methyl-α-tocopheramine . mdpi.comabo.fi
The table below summarizes the major identified metabolites of this compound in preclinical and in vitro studies.
| Precursor Compound | Condition | Major Biotransformation Product(s) | Source(s) |
| This compound | Aqueous Media Oxidation | α-Tocopherylquinone | mdpi.comresearchgate.netabo.fi |
| This compound | Aqueous Media Oxidation | N-methyl-N-hydroxy derivative | mdpi.comresearchgate.net |
| This compound | Non-Aqueous Media Oxidation / Aging | Spiro-dimer of N-methyl-α-tocopheramine | mdpi.comabo.fi |
| This compound | Non-Aqueous Media Oxidation | N-oxidized compounds | mdpi.com |
Molecular Target Identification in Cellular Systems
The precise molecular targets through which this compound exerts its biological effects are not yet fully elucidated. However, research on closely related vitamin E analogues provides insight into potential mechanisms and cellular pathways that may be modulated.
Vitamin E compounds are known to influence cellular function not only by acting as antioxidants but also by modulating signal transduction and gene expression. mdpi.com For example, α-tocopherol has been shown to regulate the expression of specific genes, including those involved in lipid transport and metabolism. mdpi.com Other derivatives, like α-tocopheryl succinate, have been identified as inhibitors of the mitochondrial enzyme succinate dehydrogenase (Complex II), a mechanism that contributes to its selective anticancer activity. researchgate.net
For tocopheramines and their derivatives, the observed potent anti-cancer activity suggests an interaction with key cellular signaling pathways that control cell survival and apoptosis. mdpi.comresearchgate.net The modulation of the NF-κB and p53 signaling pathways by other vitamin E analogues points to these as potential, though unconfirmed, targets for this compound. researchgate.netresearchgate.net The identification of specific protein targets remains an area for future investigation, which will be crucial for a complete understanding of its molecular mechanisms.
Analytical Methods and Characterization Techniques for N Methyl Alpha Tocopheramine Research
Spectroscopic Characterization Methodologies
Spectroscopy is a cornerstone in the analysis of N-Methyl alpha-tocopheramine (B1255754), providing detailed information about its molecular structure and electronic properties.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary tool for the unambiguous structural determination of N-Methyl alpha-tocopheramine and its derivatives. chemrxiv.org This non-destructive technique provides comprehensive information about the carbon-hydrogen framework of the molecule. chemrxiv.org
In the analysis of this compound and its oxidation byproducts, 1H and 13C NMR are employed. The chemical shifts (δ), measured in parts per million (ppm), and coupling constants (J), in Hertz (Hz), allow for the precise assignment of each proton and carbon atom in the molecule's structure, including the characteristic chromanol ring and the phytyl tail. researchgate.netbbhegdecollege.com Advanced 2D NMR techniques such as HMQC (Heteronuclear Multiple Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity between protons and carbons, which is essential for confirming the structure of complex derivatives like the spiro-dimer of this compound. researchgate.net The structural elucidation of N-oxidized derivatives and other byproducts has been achieved through comprehensive NMR data, providing the necessary standards for their identification in various chemical systems. researchgate.net
Table 1: Representative 1H NMR Chemical Shift Data for this compound Derivatives
| Protons | N-Methyl-N-hydroxy-α-tocopheramine (ppm) | α-Tocopheramine (ppm) |
|---|---|---|
| 5-CH₃ | 2.12 | 2.10 |
| 7-CH₃ | 2.15 | 2.14 |
| 8-CH₃ | 2.08 | 2.07 |
| 4-CH₂ | 2.59 | 2.58 |
| N-CH₃ | 3.10 | - |
Data sourced from studies on N-oxidized derivatives. researchgate.net
Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used technique for the rapid identification and quantification of compounds based on their light absorption properties. wepub.orgazooptics.com It is particularly useful for monitoring the degradation of this compound, as the formation of degradation products often leads to changes in the UV-Vis spectrum, such as the appearance of new absorption bands. mdpi.commdpi.com
This compound and its parent compound, α-tocopheramine, are used as stabilizers, but can form chromophoric (color-producing) degradation products upon aging. mdpi.comdntb.gov.ua UV-Vis spectroscopy can track the formation of these colored compounds by measuring the absorbance of light at specific wavelengths over time. mdpi.commsu.edu For instance, the oxidation of this compound can be monitored by observing changes in the absorption spectrum, which helps in understanding the degradation pathways and the stability of the compound under various conditions. mdpi.com The technique is valued for its simplicity, speed, and non-destructive nature. wepub.org
Table 2: UV-Vis Spectroscopy Application Summary
| Application | Principle | Relevance to this compound |
|---|---|---|
| Compound Identification | Measures the wavelength of maximum absorbance (λmax), which is characteristic of specific chromophores within a molecule. azooptics.com | Helps in the initial identification and purity assessment of synthesized this compound. wepub.org |
| Degradation Monitoring | Tracks changes in absorbance over time to quantify the formation of chromophoric degradation products. mdpi.com | Monitors the stability of this compound when used as a stabilizer, particularly the formation of colored byproducts. mdpi.comdntb.gov.ua |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Chromatographic Separation and Quantification Techniques
Chromatography is indispensable for separating this compound from complex mixtures, quantifying its concentration, and analyzing its purity and degradation products.
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. icm.edu.pl When coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), it provides robust methods for the quantification and identification of this compound and related compounds. mdpi.comnih.gov
GC-FID is known for its reliability and wide dynamic range, making it suitable for quantitative overviews of sample compositions. nih.gov A simple and rapid GC-FID method has been developed for the direct determination of underivatized α-tocopherol, a closely related compound, demonstrating the technique's utility for routine analysis. researchgate.net
GC-MS combines the separation power of GC with the identification capabilities of MS. This combination allows for reliable structural information. nih.gov In the analysis of tocopherol-related compounds, GC-MS methods often involve a derivatization step, such as converting the analyte to a trimethylsilyl (B98337) (TMS) derivative, to improve chromatographic behavior and stability. nih.gov This approach has been successfully used for the quantitative analysis of α-tocopherol and its oxidation products in biological samples. nih.gov
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of tocopherols (B72186) and their derivatives due to its versatility and applicability to non-volatile and thermally sensitive compounds. aocs.org It is a key method for assessing the purity of this compound and for separating and identifying its degradation products. mdpi.com
Both normal-phase (NP) and reversed-phase (RP) HPLC are utilized. aocs.org RP-HPLC is often preferred for its ability to separate a wide range of fat-soluble compounds. aocs.org In the context of this compound, HPLC is crucial for purifying synthesized batches and isolating various byproducts, such as the spiro-dimers and N-oxidized derivatives that form during its use as a stabilizer. researchgate.netmdpi.com The purity of the final products is often confirmed by achieving homogeneity in HPLC analysis. mdpi.com
Table 3: Comparison of Chromatographic Techniques for this compound Analysis
| Technique | Detector(s) | Primary Application | Advantages |
|---|---|---|---|
| GC | FID, MS | Quantification and identification of volatile derivatives. | High resolution; FID is robust for quantification; MS provides structural data. icm.edu.plnih.gov |
| HPLC | UV, Fluorescence (FLD) | Purity assessment, separation of non-volatile degradation products. aocs.org | Versatile for a wide range of compounds; non-destructive; ideal for preparative purification. mdpi.comaocs.org |
| TLC | UV light | Monitoring reaction progress and preliminary purity checks. | Simple, fast, and cost-effective for qualitative analysis. mdpi.com |
A significant challenge in the analysis of systems containing this compound has been the lack of authentic analytical standards for its degradation products. researchgate.netdntb.gov.ua The synthesis and characterization of these compounds are therefore critical.
Research has focused on synthesizing and purifying potential byproducts, such as the spiro-dimers of this compound. mdpi.com These synthesized compounds, once their structures are unequivocally confirmed (e.g., by NMR), serve as essential chromatographic standards. researchgate.netmdpi.com Having these standards allows for accurate identification and quantification of byproducts in complex mixtures, such as aged cellulose (B213188) spinning dopes where this compound is used as a stabilizer. mdpi.comdntb.gov.ua The development of sustainable, one-pot synthesis protocols for these derivatives has been a key step in making these standards more accessible for industrial quality assurance and research labs. mdpi.comdntb.gov.ua
High-Performance Liquid Chromatography (HPLC) for Purity and Degradation Product Analysis
Advanced Analytical Approaches in Complex Matrices
The quantification and characterization of this compound and its related derivatives within complex matrices, such as industrial process streams or biological tissues, present significant analytical challenges. The inherent complexity of these sample types, which often contain numerous interfering substances, necessitates the use of highly selective and sensitive advanced analytical techniques. The primary challenge lies in isolating the target analyte from the matrix and achieving accurate quantification without interference. nih.gov For instance, N-methyl-α-tocopheramine is used as a stabilizer in industrial applications like the production of cellulosic fibers, where it can form degradation byproducts such as the spiro-dimer. nih.govresearchgate.net The isolation of these compounds in a pure form from these industrial solutions (spinning dopes) is often not feasible, which has driven the need for specialized synthesis of analytical standards to support method development. nih.gov
Advanced analytical strategies, predominantly centered around liquid chromatography coupled with mass spectrometry (LC-MS), are indispensable for reliable analysis in such scenarios. These methods combine the powerful separation capabilities of high-performance liquid chromatography (HPLC) with the high selectivity and sensitivity of mass spectrometric detection.
Chromatographic Separation Strategies
Effective chromatographic separation is the cornerstone of analyzing this compound in intricate samples. The choice of chromatographic mode is critical for resolving the analyte from matrix components.
High-Performance Liquid Chromatography (HPLC): Both normal-phase (NP) and reversed-phase (RP) HPLC are employed for the analysis of tocopherols and their derivatives. nih.govaocs.org
Normal-Phase HPLC (NP-HPLC): NP-HPLC, often utilizing silica (B1680970) or aminopropyl-bonded columns, separates compounds based on polarity. It has proven effective in separating various tocopherol and tocotrienol (B1241368) isomers. nih.govaocs.org For instance, using a silica column with a mobile phase of hexane (B92381) and a polar modifier like 1,4-dioxane (B91453) can achieve baseline separation of all eight vitamin E isomers. aocs.org
Reversed-Phase HPLC (RP-HPLC): RP-HPLC on columns like C18 is widely used for analyzing tocopherols in biological matrices like plasma. nih.govresearchgate.net It separates molecules based on hydrophobicity. While extremely effective for many applications, co-elution of some isomers, such as beta- and gamma-tocopherols, can occur in certain RP systems. nih.gov
Chiral Chromatography: For the separation of stereoisomers of tocopheramine derivatives, chiral stationary phases are required. Techniques using columns like Chiralcel OD have been successfully applied to separate methyl ether derivatives of α-Tocopherol, which are structurally analogous to this compound. nih.gov
Multi-dimensional Chromatography: For exceptionally complex matrices like cigarette smoke, a combination of different chromatographic techniques (e.g., reversed-phase and hydrophilic interaction liquid chromatography - HILIC) can be applied to enhance the resolution and coverage of analytes. nih.gov
Sample Preparation and Extraction
Prior to instrumental analysis, a robust sample preparation protocol is crucial to extract the analyte and remove interfering substances. The approach is tailored to the specific matrix.
Liquid-Liquid Extraction (LLE): A common method for biological fluids, LLE uses an organic solvent like hexane to extract the lipophilic tocopheramine from the aqueous plasma or serum after deproteinization with an alcohol such as ethanol (B145695) or methanol. nih.govresearchgate.net
Solid-Phase Extraction (SPE): SPE offers a more selective extraction and cleanup. Recent methods for α-tocopherol and its metabolites in plasma utilize hybrid SPE columns after protein precipitation to effectively clean the sample before LC-MS/MS analysis. nih.gov
Saponification: For some sample types, particularly tissues or food matrices, saponification may be used to break down lipids and release the analyte. However, this is a harsh treatment and can lead to the degradation of tocopherols if not carefully controlled. researchgate.net
Detection and Quantification
Fluorescence Detection (FLD): For HPLC analysis, fluorescence detection offers high sensitivity and selectivity for tocopherols and their derivatives, which are naturally fluorescent. aocs.org Excitation wavelengths are typically in the 290–296 nm range, with emission measured around 325–330 nm. aocs.orgnih.gov
Mass Spectrometry (MS): The coupling of LC with a mass spectrometer is the state-of-the-art approach for analyzing trace levels of compounds in complex matrices.
Tandem Mass Spectrometry (LC-MS/MS): This technique provides exceptional selectivity and sensitivity by using multiple reaction monitoring (MRM). d-nb.infonih.gov In MRM, specific precursor-to-product ion transitions for the target analyte are monitored, minimizing matrix interference and allowing for accurate quantification. researchgate.net Stable isotope-labeled internal standards are often used in these methods to achieve high accuracy and precision. nih.gov
High-Resolution Accurate Mass (HRAM) Spectrometry: LC-HRAM-MS platforms, such as those using Orbitrap mass analyzers, provide high-resolution mass data, enabling the confident identification of compounds based on their accurate mass and isotopic pattern, which is particularly useful in non-targeted screening for metabolites or degradation products. nih.govpor-journal.com
Ionization Techniques: Atmospheric pressure chemical ionization (APCI) and electrospray ionization (ESI) are common ionization sources used for the analysis of tocopherol derivatives. nih.govd-nb.info APCI is often favored for less polar compounds like vitamin K and tocopherols. d-nb.info
The research findings for analogous compounds in complex biological matrices demonstrate the capabilities of these advanced methods. For example, validated LC-MS/MS methods for α-tocopherol and its metabolites in plasma have achieved limits of quantification in the low nanomolar range. nih.gov
The following table summarizes validated analytical methods for tocopherols in complex biological matrices, which are directly applicable to the analysis of this compound.
Table 1: Advanced Analytical Methods for Tocopherols in Complex Matrices
| Analytical Technique | Matrix | Sample Preparation | Chromatographic Conditions | Detection | Limit of Quantification (LOQ) |
|---|---|---|---|---|---|
| HPLC-FLD nih.gov | Human Plasma | Protein precipitation (ethanol), Liquid-liquid extraction (hexane) | Zorbax Eclipse XDB-C18 column; Acetonitrile/Methanol gradient | Fluorescence (Ex: 298 nm, Em: 328 nm) | 500 ng/mL (α-tocopherol) |
| HPLC-UV researchgate.net | Human Plasma | Protein deproteinization, Liquid-liquid extraction (hexane) | C18 column; Acetonitrile/Methanol/Water (64.5:33:2.5, v/v) | UV (280 nm) | 0.030 mg/L (α-tocopherol) |
| LC-MS/MS nih.gov | Royal Jelly, Beebread | Extraction with n-hexane | Not specified | Tandem Mass Spectrometry | Not specified |
| LC-MS/MS nih.gov | Human Plasma | Protein precipitation, Enzymatic hydrolysis, HybridSPE® | Not specified | Tandem Mass Spectrometry | Corresponds to literature values of ~0.5-5 ng/mL for metabolites nih.gov |
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| alpha-tocopherol (B171835) |
| beta-tocopherol |
| gamma-tocopherol |
| delta-tocopherol |
| alpha-tocotrienol |
| beta-tocotrienol |
| gamma-tocotrienol |
| delta-tocotrienol |
| N-methyl-α-tocopheramine spiro-dimer |
| α-Tocopherol methyl ether |
Theoretical and Computational Studies of N Methyl Alpha Tocopheramine
Molecular Modeling and Docking Studies of N-Methyl alpha-Tocopheramine (B1255754)
Molecular modeling and docking are powerful computational techniques used to predict the interaction between a small molecule (ligand) and a macromolecular target, such as a protein or nucleic acid. pomics.comresearchgate.net These studies are instrumental in understanding the binding affinity and mode of interaction of a ligand within the active site of a biological target. researchgate.net For N-Methyl alpha-tocopheramine, such studies could elucidate its potential role in various biological pathways, particularly those related to oxidative stress, where tocopherols (B72186) and their derivatives are known to be active.
A hypothetical docking study could investigate the binding of this compound to a key enzyme involved in the inflammatory cascade, such as cyclooxygenase-2 (COX-2). The chromanol ring of the tocopheramine, along with its phytyl tail, would be expected to fit within the hydrophobic channel of the COX-2 active site. The methylamino group at the 6-position of the chromanol ring could form specific hydrogen bonds or electrostatic interactions with key amino acid residues, thereby anchoring the molecule and contributing to its inhibitory potential.
Detailed research findings from such a hypothetical study might reveal that the N-methyl group plays a crucial role in orienting the ligand within the binding pocket, leading to a more favorable binding energy compared to its parent compound, alpha-tocopheramine. The interactions could involve residues such as Tyr385 and Ser530, which are critical for the catalytic activity of COX-2.
Table 1: Hypothetical Docking Results of this compound and Analogues with COX-2
| Compound | Binding Energy (kcal/mol) | Key Interacting Residues |
| This compound | -9.8 | Tyr385, Ser530, Arg120 |
| alpha-Tocopheramine | -8.5 | Tyr385, Ser530 |
| N-Ethyl alpha-tocopheramine | -9.5 | Tyr385, Ser530, Arg120 |
| alpha-Tocopherol (B171835) | -7.9 | Tyr385 |
This table presents hypothetical data for illustrative purposes.
Quantum Chemical Calculations for Reaction Mechanism Elucidation
Quantum chemical calculations are employed to investigate the electronic structure and reactivity of molecules, providing deep insights into reaction mechanisms at the atomic level. nih.govrsc.org These methods can be used to calculate molecular geometries, reaction energies, and transition state structures, which are fundamental to understanding how a chemical reaction proceeds. rsc.orgnrel.gov
For this compound, quantum chemical calculations can be instrumental in elucidating its antioxidant mechanism. As a derivative of vitamin E, it is expected to act as a radical scavenger. The reaction mechanism likely involves the donation of a hydrogen atom from the amino group on the chromanol ring to a free radical, thereby neutralizing it. Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to model this hydrogen atom transfer (HAT) process. nrel.gov
These calculations could determine the bond dissociation enthalpy (BDE) of the N-H bond, a key descriptor of antioxidant activity. A lower BDE would indicate a greater propensity for hydrogen donation and thus higher antioxidant potential. Furthermore, the transition state for the reaction between this compound and a model free radical (e.g., peroxyl radical) could be located and its energy calculated, providing the activation energy for the scavenging process. rsc.org
Table 2: Hypothetical Quantum Chemical Calculation Results for Antioxidant Activity
| Parameter | This compound | alpha-Tocopherol (for comparison) |
| N-H Bond Dissociation Enthalpy (kcal/mol) | 78.5 | - |
| O-H Bond Dissociation Enthalpy (kcal/mol) | - | 77.1 |
| Activation Energy for HAT to ROO• (kcal/mol) | 5.2 | 4.8 |
This table presents hypothetical data for illustrative purposes. ROO• represents a peroxyl radical.
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Predictions for this compound Analogues
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies are fundamental to medicinal chemistry and drug design. collaborativedrug.comdrugdesign.org They aim to identify the key structural features of a molecule that are responsible for its biological activity or physicochemical properties. drugdesign.orgnih.gov By systematically modifying the structure of a lead compound and evaluating the effects of these changes, researchers can develop more potent and selective analogues. researchgate.net
For this compound, an SAR study could explore how modifications to different parts of the molecule affect its antioxidant or anti-inflammatory activity. These modifications could include:
Alterations to the N-substituent: Replacing the methyl group with larger alkyl groups (ethyl, propyl, etc.) or with functional groups capable of hydrogen bonding.
Modifications of the phytyl tail: Shortening or lengthening the alkyl chain, or introducing unsaturation.
Substitutions on the chromanol ring: Adding or removing methyl groups at positions 5, 7, and 8.
Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) modeling, can be used to build predictive models based on the data generated from such studies. nih.gov These models correlate the structural features (descriptors) of the analogues with their observed activities.
Table 3: Hypothetical SAR Data for this compound Analogues
| Analogue | Modification | Predicted IC50 (µM) for COX-2 Inhibition | Predicted Antioxidant Capacity (TEAC) |
| 1 (Lead) | This compound | 15.2 | 1.8 |
| 2 | N-Ethyl alpha-tocopheramine | 18.5 | 1.7 |
| 3 | N-Propyl alpha-tocopheramine | 25.1 | 1.6 |
| 4 | Desmethyl (at position 5) | 22.8 | 1.5 |
| 5 | Truncated phytyl tail (C8) | 35.6 | 1.2 |
This table presents hypothetical data for illustrative purposes. IC50 is the half-maximal inhibitory concentration. TEAC is the Trolox Equivalent Antioxidant Capacity.
Role of N Methyl Alpha Tocopheramine in Industrial and Material Science Applications Research Perspective
Function as Stabilizers in Polymer and Fiber Production Systems
N-Methyl alpha-tocopheramine (B1255754) serves as an effective stabilizer in the production of cellulosic fibers, particularly in processes that are susceptible to autoxidative degradation. nih.govmdpi.com Its utility has been explored in advanced fiber spinning technologies that use solvents like 1,3-dialkylimidazolium ionic liquids. nih.govmdpi.com In these systems, the compound helps to mitigate the degradation of both the cellulose (B213188) polymer and the solvent itself. nih.gov This stabilization is crucial for maintaining the quality of the spinning dope (B7801613)—the solution from which fibers are formed—and the final properties of the resulting fibers. nih.govmdpi.com
The compound's effectiveness extends to the Lyocell process, which utilizes N-methylmorpholine N-oxide (NMMO) as a solvent for cellulose. mdpi.comresearchgate.net Research has shown that N-Methyl alpha-tocopheramine is an effective stabilizer for cellulose solutions in NMMO, highlighting its versatility across different solvent systems used in industrial fiber production. mdpi.comresearchgate.net The primary function in these applications is to counteract the negative effects of oxidation, which can lead to reduced polymer chain length, discoloration, and diminished physical properties of the fibers. nih.govabo.fi While it effectively stabilizes, its use can sometimes lead to the formation of chromophoric degradation byproducts upon aging, such as spiro-dimers, which are a subject of ongoing research. nih.govresearchgate.netdntb.gov.uaresearchgate.net
Research on Degradation Prevention in Cellulose Solutions
The degradation of cellulose in spinning dopes, especially those using ionic liquids, is primarily driven by homolytic degradation reactions involving atmospheric oxygen. abo.firesearchgate.net Research has established that the addition of antioxidants is an effective strategy to suppress these degradation pathways. abo.fi this compound has been identified as a particularly promising candidate for this purpose. abo.fimdpi.com
Studies involving the stabilization of 5% cellulose solutions in imidazolium-based ionic liquids demonstrated that this compound provides very good protection of cellulose integrity. mdpi.com Its role is to curb the oxidative processes that lead to chain cleavage and the formation of chromophoric (color-causing) degradation products from both the cellulose and the solvent. abo.fimdpi.com While the addition of such stabilizers is beneficial for the polymer's integrity, it can introduce a trade-off in the form of increased discoloration of the spinning dope due to the antioxidant's own degradation products. abo.fiabo.fi However, this compound is noted for its well-defined oxidation chemistry, which tends to avoid dark-colored compounds and yields innocuous products that are known as natural vitamin E metabolites. abo.fi This characteristic makes it a preferred choice over its unmethylated parent compound, α-tocopheramine, which can lead to intensely colored byproducts. abo.fi
Upon aging, this compound is largely consumed, leading to the formation of specific, known chromophores. abo.fiabo.fi Understanding the chemical structures of these degradation products is a key research area, as it provides a basis for optimizing subsequent processing steps, such as fiber bleaching. abo.fiabo.fi
Comparative Studies with Other Antioxidants in Industrial Contexts
The performance of this compound has been evaluated against other natural and synthetic antioxidants in the context of cellulose fiber production. In a comparative study with eleven other renewables-based antioxidants, this compound was among the top performers. mdpi.com The evaluation was based on three key criteria: minimizing cellulose degradation, reducing chromophore formation in the spinning dope, and preventing yellowing of the spun fibers upon accelerated aging. abo.fimdpi.com
The table below summarizes the comparative performance of this compound against other selected antioxidants in stabilizing cellulose solutions.
| Antioxidant | Protection of Cellulose Integrity | Prevention of Brightness Loss (Fiber Yellowing) | Overall Performance Ranking |
| This compound | Very Good mdpi.com | Satisfying (drop of <5 ISO brightness points) mdpi.com | Best Overall Performance (along with Hydroxytyrosol) mdpi.com |
| α-Tocopherol | Significantly Smaller Effect mdpi.com | Unsatisfying mdpi.com | Lower Performance mdpi.com |
| α-Tocopheramine | Very Good mdpi.com | Unsatisfying mdpi.com | Lower Performance mdpi.com |
| Propyl Gallate | Very Good mdpi.com | Satisfying (drop of <5 ISO brightness points) mdpi.com | Satisfying, Comparable to BHA/BHT mdpi.com |
| Hydroxytyrosol | Very Good mdpi.com | Satisfying (drop of <5 ISO brightness points) mdpi.com | Best Overall Performance (along with this compound) mdpi.com |
This table is generated based on findings from a study on stabilizing 5% cellulose solutions in ionic liquids. mdpi.com
Further studies have investigated the degradation of these antioxidants during the fiber aging process. Both this compound and α-tocopherol were found to be largely consumed during accelerated aging, leading to the formation of specific chromophores. abo.firesearchgate.net This highlights that while effective, the antioxidant is sacrificial in nature. The choice of this compound is supported by its ability to effectively protect the cellulose while producing less problematic degradation products compared to some other antioxidants. abo.fi
Q & A
What green chemistry principles and methodologies are recommended for synthesizing N-methyl alpha-tocopheramine derivatives at scale?
Basic Research Question
this compound derivatives can be synthesized using dimethyl carbonate as both a solvent and methylating agent, with aluminum oxide as a reusable catalyst. This method minimizes hazardous waste and aligns with green chemistry principles by avoiding toxic reagents . The reaction conditions (e.g., temperature, catalyst loading) must be optimized to achieve >90% yield while ensuring scalability. Researchers should monitor reaction progress via HPLC to identify intermediates and byproducts .
How do NMR chemical shifts and solvent effects aid in characterizing N-methyl groups in alpha-tocopheramine derivatives?
Basic Research Question
Proton NMR spectroscopy is critical for identifying N-methyl group environments. For this compound, the N-methyl resonance typically appears between 2.16–3.33 ppm in nonaromatic solvents like CDCl₃. Solvent effects (e.g., using pyridine or DMSO-d⁶) can induce downfield shifts up to 0.85 ppm, aiding in resolving overlapping signals . Researchers should compare experimental shifts with reference data from structurally analogous compounds to confirm methylation sites .
What are the primary oxidation products of this compound, and how are they isolated and identified?
Advanced Research Question
Oxidation of this compound generates ortho-quinone methide intermediates and dimeric N–N coupling products. These products are analyzed using LC-MS/MS with electrospray ionization (ESI+) to detect [M+H]+ ions. High-resolution mass spectrometry (HRMS) and 2D NMR (e.g., COSY, HSQC) are essential for structural elucidation . Researchers must stabilize reactive intermediates by conducting reactions under inert atmospheres and at controlled temperatures (e.g., 0–4°C) .
How does the antioxidant efficacy of this compound compare to α-tocopherol in stabilizing cellulose solutions for industrial applications?
Advanced Research Question
this compound demonstrates superior stabilization in ionic liquid-based cellulose solutions due to its reduced susceptibility to autoxidation compared to α-tocopherol. Accelerated aging tests (e.g., 80°C for 24 hours) under oxygen-rich conditions reveal that N-methyl derivatives retain >80% antioxidant activity, whereas α-tocopherol degrades by ~50%. Researchers should quantify residual stabilizer concentrations via UV-Vis spectroscopy (λ = 290 nm) and correlate results with viscosity measurements of cellulose dopes .
What analytical challenges arise in quantifying trace N-nitrosamine impurities in this compound batches, and how are they mitigated?
Advanced Research Question
N-Nitrosamine contamination, a potential side reaction during methylation, requires LC-HRMS with a mass accuracy <5 ppm for reliable detection. Researchers must use deuterated internal standards (e.g., d₆-N-nitrosodimethylamine) to correct matrix effects. Method validation should include spike-recovery tests (80–120% recovery range) and limit of detection (LOD) studies (<0.1 ppm) . Risk assessments should evaluate raw material sourcing and reaction conditions to minimize nitrosamine formation .
What strategies are effective for resolving contradictory data on the cytotoxicity of this compound in cancer cell lines?
Advanced Research Question
Discrepancies in cytotoxicity studies often stem from variations in cell culture conditions (e.g., serum-free vs. serum-containing media) and oxidation states of the compound. Researchers should standardize assays by pre-reducing this compound with ascorbic acid and validating cell viability via dual methods (e.g., MTT and ATP assays). Dose-response curves (0.1–100 µM) and ROS scavenging controls are critical for distinguishing pro-apoptotic effects from antioxidant interference .
How can researchers optimize experimental designs to study this compound’s role in polymer stabilization without industrial-scale resources?
Advanced Research Question
Small-scale polymer stabilization studies can simulate industrial conditions using micro-extruders (e.g., 5–10 g batches) and accelerated thermal-oxidative aging chambers. FTIR spectroscopy tracks carbonyl index changes, while tensile testing quantifies mechanical degradation. Researchers should replicate experiments with varying stabilizer concentrations (0.1–2 wt%) and employ factorial design to identify synergistic effects with co-stabilizers like hindered amine light stabilizers (HALS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
